Regioselectivity in Electrophilic Trapping of 1-Phenyl-2-butene-Derived Anion
Lithiation of 1-phenyl-2-butene generates a π-benzyl type anion. In reactions with methyl iodide, this anion yields α-position products with 96–98% selectivity [1]. In contrast, the π-allylphenyl type anion derived from lithiation of 3-phenyl-1-butene yields only 45–85% α-products under comparable conditions [1]. This regioselectivity difference stems from distinct negative charge distributions between the two anion types.
| Evidence Dimension | α-Product selectivity in reaction with methyl iodide |
|---|---|
| Target Compound Data | 96–98% α-product |
| Comparator Or Baseline | 3-Phenyl-1-butene (via lithiation-derived π-allylphenyl anion): 45–85% α-product |
| Quantified Difference | 1.1- to 2.2-fold higher α-selectivity; Δ selectivity = 11–53 percentage points |
| Conditions | Anionic polymerization model study; anions generated via lithiation; reaction with CH₃I |
Why This Matters
For researchers utilizing organolithium chemistry or anionic polymerization, 1-phenyl-2-butene provides highly predictable and near-exclusive α-position reactivity, whereas 3-phenyl-1-butene yields inconsistent and broadly variable regioselectivity.
- [1] Active species in anionic polymerization of phenylbutadienes — Reactivity of model anions. Polymer Journal, 1981, 13, 1099-1110. View Source
